
1-Butyl-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea, also known as DMU-212, is a synthetic compound that has been extensively studied for its potential medicinal properties. It belongs to the class of thiourea derivatives and has been shown to have a wide range of biological activities.
Scientific Research Applications
Anticancer Activity
- The synthesis of derivatives incorporating the 2-oxo-1,2-dihydroquinolin-3-yl moiety has been explored for their potential anticancer effects. One study produced derivatives to test against the breast cancer MCF-7 cell line, finding significant anticancer activity in some compounds when compared to the reference compound Dox (Gaber et al., 2021).
Solar Cell Improvement
- The compound's derivatives have been investigated for improving photoelectric conversion in dye-sensitized solar cells. A study found that co-sensitization with near-infrared absorbing cyanine dyes, which include a structure similar to the compound , can enhance solar cell efficiency (Wu et al., 2009).
Antimicrobial Agents
- Novel thiazole derivatives, incorporating a similar structure, have been synthesized and evaluated for their antimicrobial activities. For instance, one study designed and tested such derivatives as potential DNA gyrase inhibitors and found good antibacterial and antifungal activities in some compounds (Khidre & Radini, 2021).
Synthesis of Novel Compounds
- The compound's structure has been used in various syntheses of new chemical entities. For instance, one-pot syntheses have been conducted to produce compounds like 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas with potential applications in different fields (Fathalla et al., 2001).
Antitubercular Activity
- The compound's derivatives have been explored for their potential as antitubercular agents. A study synthesized a series of related compounds and evaluated them against Mycobacterium tuberculosis, identifying several promising agents with lower cytotoxicity profiles (Marvadi et al., 2020).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found in many important synthetic drug molecules and play a significant role in cell biology .
Mode of Action
Indole derivatives, which share a similar structure, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
It is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
1-butyl-3-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-4-5-9-19-18(23)20-10-8-15-11-14-7-6-12(2)13(3)16(14)21-17(15)22/h6-7,11H,4-5,8-10H2,1-3H3,(H,21,22)(H2,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKYEEOCGHHVRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NCCC1=CC2=C(C(=C(C=C2)C)C)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride](/img/structure/B2369849.png)
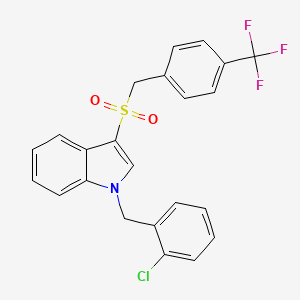
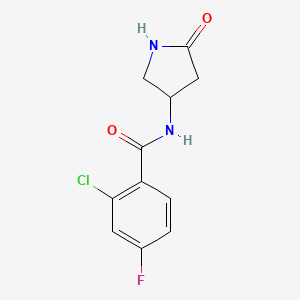
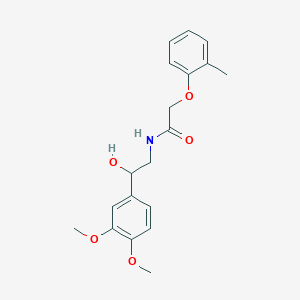
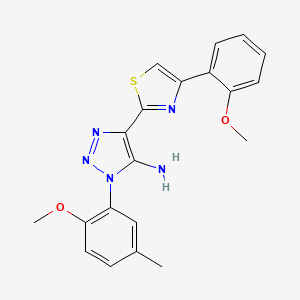
![3-bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2369859.png)
![5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2369860.png)
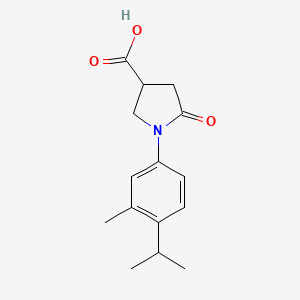
![N-([2,2'-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide](/img/structure/B2369864.png)
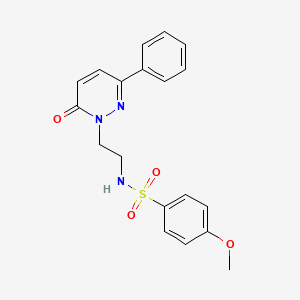

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide](/img/structure/B2369867.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2369872.png)